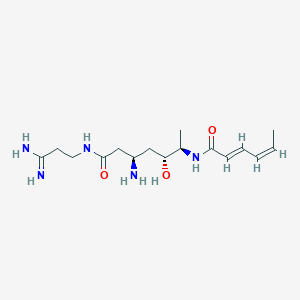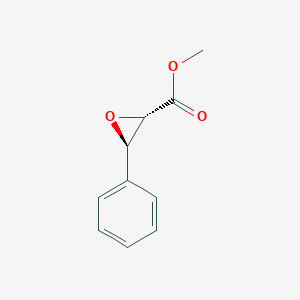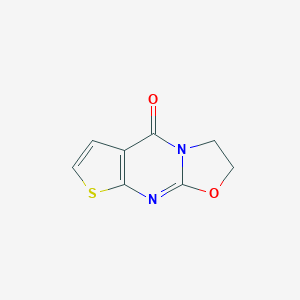
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one, also known as DOTPM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a fused ring system consisting of a pyrimidine, oxazole, and thiazole ring. DOTPM has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties. 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of the neurotransmitter acetylcholine. AChE inhibitors have been used for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one inhibits the growth of cancer cells and reduces inflammation. 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has neuroprotective effects and improves cognitive function. 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has also been shown to reduce the severity of allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one is also relatively stable under normal laboratory conditions. However, 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has some limitations for lab experiments, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one. One direction is to further investigate its potential applications in medicinal chemistry, including the development of new drugs for the treatment of cancer, inflammation, and other diseases. Another direction is to explore its potential applications in material science, including the synthesis of new materials with potential applications in electronics and photonics. Further studies are also needed to fully understand the mechanism of action of 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one and its biochemical and physiological effects. Finally, future research should focus on addressing the limitations of 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one for lab experiments, including its low solubility in water and its potential toxicity.
Conclusion:
In conclusion, 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has been synthesized using different methods, and its mechanism of action has been studied extensively. 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has some limitations for lab experiments, including its low solubility in water and its potential toxicity. Future research should focus on addressing these limitations and exploring the potential applications of 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one in various fields.
Méthodes De Synthèse
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one can be synthesized using different methods, including the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thiosemicarbazide in the presence of acetic anhydride. Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The synthesis of 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has also been achieved using the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thiosemicarbazide in the presence of acetic acid.
Applications De Recherche Scientifique
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has also been studied for its antibacterial and antifungal properties. In material science, 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In organic synthesis, 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has been used as a starting material for the synthesis of other heterocyclic compounds.
Propriétés
Numéro CAS |
118236-14-9 |
|---|---|
Nom du produit |
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one |
Formule moléculaire |
C8H6N2O2S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
10-oxa-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C8H6N2O2S/c11-7-5-1-4-13-6(5)9-8-10(7)2-3-12-8/h1,4H,2-3H2 |
Clé InChI |
KWRTWDCETIZWCH-UHFFFAOYSA-N |
SMILES |
C1COC2=NC3=C(C=CS3)C(=O)N21 |
SMILES canonique |
C1COC2=NC3=C(C=CS3)C(=O)N21 |
Autres numéros CAS |
118236-14-9 |
Synonymes |
2,3-dihydro-5H-oxazolo(3,2-a)thieno(3,4-d)pyrimidin-5-one 2,3-dihydro-5H-oxazolothienopyrimidin-5-one d-5H-OTPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



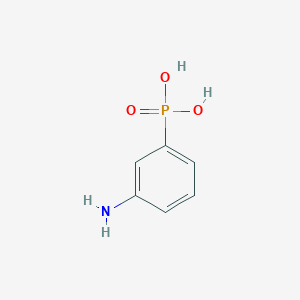
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)

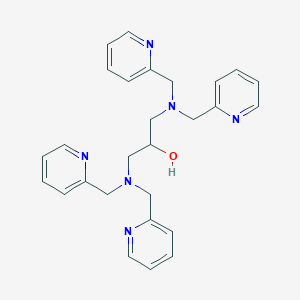
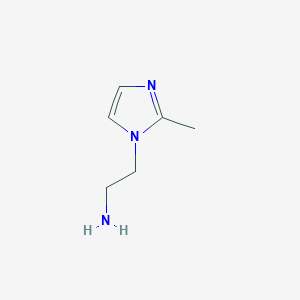
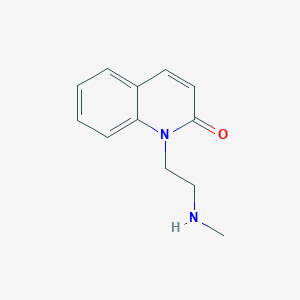
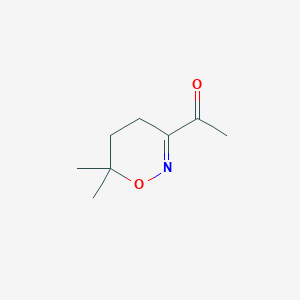
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)

